4-(3-Methylpyrazin-2-yl)morpholine
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Overview
Description
4-(3-Methylpyrazin-2-yl)morpholine is a versatile chemical compound with the molecular formula C9H13N3O It is a heterocyclic compound that contains both a morpholine ring and a pyrazine ring
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include a similar structure, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to influence various biological activities, suggesting that multiple pathways could be involved . The downstream effects of these pathways would likely correspond to the observed biological activities.
Result of Action
Given the range of biological activities associated with similar compounds, it’s likely that the effects are diverse and depend on the specific target and pathway involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-yl)morpholine typically involves the reaction of 3-methylpyrazine with morpholine under specific conditions. One common method involves the use of a coupling reaction, where 3-methylpyrazine is reacted with morpholine in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or morpholine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Methylpyrazin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the pyrazine moiety.
Piperazine: Another heterocyclic compound with similar applications but different chemical properties.
Pyridine: A related compound with a nitrogen-containing ring but lacking the morpholine structure.
Uniqueness
4-(3-Methylpyrazin-2-yl)morpholine is unique due to the presence of both the morpholine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(3-methylpyrazin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-9(11-3-2-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFZUXDIKLRNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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